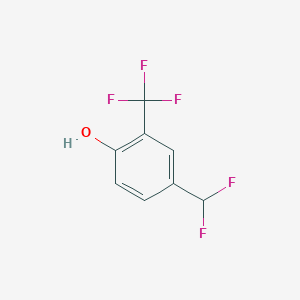![molecular formula C14H22ClNS B13441551 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is a deuterated analog of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride, a compound known for its potent effects as a phencyclidine (PCP) analog. This compound is primarily used in research settings to study the pharmacological and toxicological properties of PCP analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the thienyl group: The thienyl group is introduced via a substitution reaction.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction.
Deuteration: The compound is deuterated to replace hydrogen atoms with deuterium.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PCP analogs.
Biology: Investigating the compound’s effects on cellular processes and receptor binding.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Developing new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as an antagonist, blocking the receptor and inhibiting the excitatory effects of glutamate. This leads to altered neurotransmission and various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride: The non-deuterated analog.
Phencyclidine (PCP): A well-known dissociative anesthetic.
Ketamine: Another NMDA receptor antagonist with similar effects.
Uniqueness
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated analog. This makes it valuable for research purposes, particularly in studies involving metabolic pathways and receptor interactions.
Propriétés
Formule moléculaire |
C14H22ClNS |
|---|---|
Poids moléculaire |
279.9 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octadeuterio-1-(1-thiophen-2-ylcyclohexyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15;/h6-7,12H,1-5,8-11H2;1H/i4D2,5D2,10D2,11D2; |
Clé InChI |
XPJMEJRMZUCOBA-FNVMJRNMSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C1([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


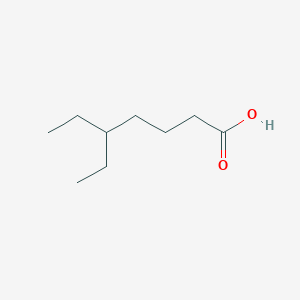


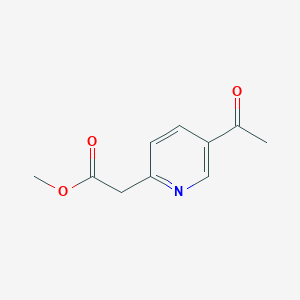
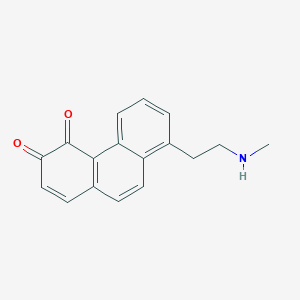
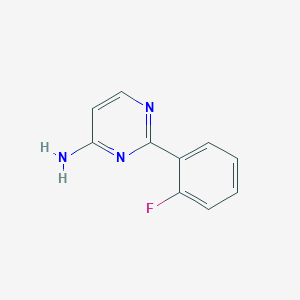
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)

![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
